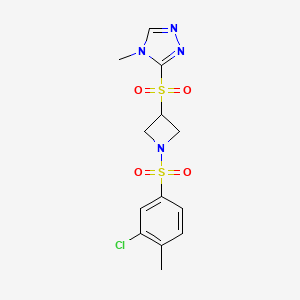

![molecular formula C23H21N3O2S2 B3018178 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 1291856-25-1](/img/structure/B3018178.png)

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a derivative of sulfanylidene tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities. The compound features a thieno[3,2-d]pyrimidin-2-yl core, which is a bicyclic structure containing both sulfur and nitrogen atoms, and is substituted with various functional groups that contribute to its chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of sulfanylidene tetrahydropyrimidine derivatives typically involves acid-catalyzed cyclocondensation reactions between thiourea, a β-keto ester (such as ethyl 3-oxobutanoate), and substituted benzaldehydes. This method allows for the formation of the reduced pyrimidine ring, which can adopt conformations intermediate between boat, screw-boat, and twist-boat forms, as seen in related compounds .

Molecular Structure Analysis

The molecular structure of sulfanylidene tetrahydropyrimidine derivatives is characterized by the inclination of the pyrimidine ring relative to the benzene ring, as well as the presence of intramolecular hydrogen bonds that stabilize the molecule's conformation. For example, in some analogs, the pyrimidine ring is inclined to the benzene ring by angles ranging from 56.18° to 67.84°, and an intramolecular N—H⋯N hydrogen bond is observed .

Chemical Reactions Analysis

The reactivity of sulfanylidene tetrahydropyrimidine derivatives can be influenced by the presence of various substituents on the rings, which can participate in different chemical reactions. The thioacetamide bridge in these compounds is a key functional group that can engage in interactions with other molecules, potentially leading to the formation of new compounds or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanylidene tetrahydropyrimidine derivatives are determined by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and the ability to form crystals with specific hydrogen-bonded arrangements. The vibrational spectra of these compounds, such as FT-IR and FT-Raman, provide insights into the types of bonds and interactions present within the molecule. Additionally, the drug-likeness of these compounds can be assessed using Lipinski's rule, and their pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be predicted .

Relevant Case Studies

While the provided data does not include specific case studies for the compound , related sulfanylidene tetrahydropyrimidine derivatives have been studied for their potential antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have been conducted to evaluate the binding affinity of these compounds to viral proteins, with some showing promising results, such as binding energies indicative of strong interactions with the target .

科学的研究の応用

Dual Inhibitory Activity

Compounds structurally related to "2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide" have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. The synthesis of classical and nonclassical antifolates, utilizing a thieno[2,3-d]pyrimidine scaffold, demonstrates potent inhibitory activities against human TS and DHFR. This suggests a promising application in designing antitumor agents due to their dual inhibitory capabilities (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial and Antitumor Activities

Another study explores the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds exhibited potent anticancer activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This indicates a potential application in cancer research and therapy, providing a foundation for further exploration into the antitumor properties of related compounds (Hafez & El-Gazzar, 2017).

Antioxidant and Antimicrobial Properties

Further research into the synthesis of new pyrimidine-azitidinone analogs, including derivatives structurally akin to "this compound," reveals their antioxidant, in vitro antimicrobial, and antitubercular activities. These findings suggest potential applications in developing new antibacterial and antitubercular agents, highlighting the versatility of this chemical scaffold in addressing various health challenges (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Safety and Hazards

特性

IUPAC Name |

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S2/c1-15-8-7-11-19(16(15)2)26-22(28)21-18(12-13-29-21)24-23(26)30-14-20(27)25(3)17-9-5-4-6-10-17/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLUXFFJGHYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)